molecular formula C12H17FN2O B13576662 1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine

1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine

Cat. No.: B13576662
M. Wt: 224.27 g/mol
InChI Key: ILFQXITWGYYZCJ-UHFFFAOYSA-N
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Description

1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a piperazine ring substituted with a 3-fluoro-2-methoxyphenylmethyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine typically involves the reaction of 3-fluoro-2-methoxybenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring or aromatic ring .

Scientific Research Applications

1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Similar structure but lacks the fluorine atom, which can affect its biological activity and chemical properties.

    1-(3-Fluorophenyl)piperazine: Lacks the methoxy group, which can influence its reactivity and interactions with biological targets.

    1-(2-Fluoro-5-methoxyphenyl)piperazine: Similar structure but with different substitution patterns on the aromatic ring.

Uniqueness

1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine is unique due to the presence of both the fluorine and methoxy groups on the aromatic ring. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and overall properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H17FN2O

Molecular Weight

224.27 g/mol

IUPAC Name

1-[(3-fluoro-2-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H17FN2O/c1-16-12-10(3-2-4-11(12)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3

InChI Key

ILFQXITWGYYZCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)CN2CCNCC2

Origin of Product

United States

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